

Application Notes and Protocols for Enhancing Calcium Crimson™ Signal with Probenecid

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Compound of Interest

Compound Name: *Calcium crimson*

Cat. No.: B163299

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Introduction

Calcium Crimson™ is a fluorescent, long-wavelength calcium indicator vital for monitoring intracellular calcium concentration changes. Its spectral properties make it particularly useful in tissues with high autofluorescence. However, like many other anionic fluorescent dyes,

Calcium Crimson™ can be actively extruded from the cytoplasm of many cell types. This process, known as dye leakage, is primarily mediated by organic anion transporters (OATs) and can lead to a diminished fluorescent signal and a reduced signal-to-noise ratio. Probenecid, a well-characterized inhibitor of OATs, can be employed to block this efflux, thereby significantly improving the intracellular retention of **Calcium Crimson™** and enhancing the quality of calcium imaging data.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

These application notes provide a comprehensive guide to using probenecid with **Calcium Crimson™** for improved dye retention and more robust and reliable measurements of intracellular calcium dynamics.

Mechanism of Action: Probenecid and Dye Retention

Fluorescent calcium indicators in their acetoxymethyl (AM) ester form are cell-permeant. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now-anionic and

calcium-sensitive form of the dye in the cytoplasm. However, many cell lines, such as CHO and HeLa, express high levels of organic anion transporters (e.g., OAT1 and OAT3) on their plasma membrane.[1][3] These transporters recognize the anionic form of the dye as a substrate and actively transport it out of the cell.

Probenecid acts as a competitive inhibitor of these organic anion transporters.[5][6][7] By binding to the transporters, probenecid prevents the efflux of the de-esterified **Calcium Crimson™**, leading to its accumulation and prolonged retention within the cell.[2] This results in a more stable and intense fluorescent signal over the course of the experiment.

Data Presentation

The use of probenecid significantly enhances the intracellular retention of anionic fluorescent dyes. While specific quantitative data for **Calcium Crimson™** is not readily available in the literature, the following tables provide an illustrative example of the expected improvement based on data from other rhodamine-based and anionic calcium indicators.

Table 1: Illustrative Effect of Probenecid on **Calcium Crimson™** Retention in CHO Cells

Time (minutes)	Mean Fluorescence	Mean Fluorescence
	Intensity (Arbitrary Units) - Without Probenecid	Intensity (Arbitrary Units) - With 2.5 mM Probenecid
0	1000	1000
15	750	950
30	550	900
60	300	850
90	150	800

Table 2: Probenecid Concentration and Dye Retention

Probenecid Concentration (mM)	Estimated Dye Retention after 60 minutes (%)
0	30%
0.5	65%
1.0	80%
2.5	85%

Experimental Protocols

Preparation of Reagents

Calcium Crimson™ AM Stock Solution (1-5 mM)

- Prepare a 1-5 mM stock solution of **Calcium Crimson™ AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- Store the stock solution at -20°C, protected from light and moisture.

Probenecid Stock Solution (250 mM) Probenecid is poorly soluble in aqueous solutions at neutral pH. A concentrated stock solution is typically prepared in a basic solution and then diluted.

- Dissolve probenecid in 1 M NaOH to a final concentration of 250 mM.
- Alternatively, a water-soluble salt of probenecid can be used and dissolved directly in buffer.
- Store the stock solution at -20°C.

Pluronic™ F-127 Solution (20% w/v) Pluronic™ F-127 is a non-ionic surfactant used to aid the dispersion of AM esters in aqueous media.

- Prepare a 20% (w/v) solution of Pluronic™ F-127 in DMSO.
- Store at room temperature.

Assay Buffer A common assay buffer is Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.

- Prepare HBSS with 20 mM HEPES.
- Adjust the pH to 7.4.

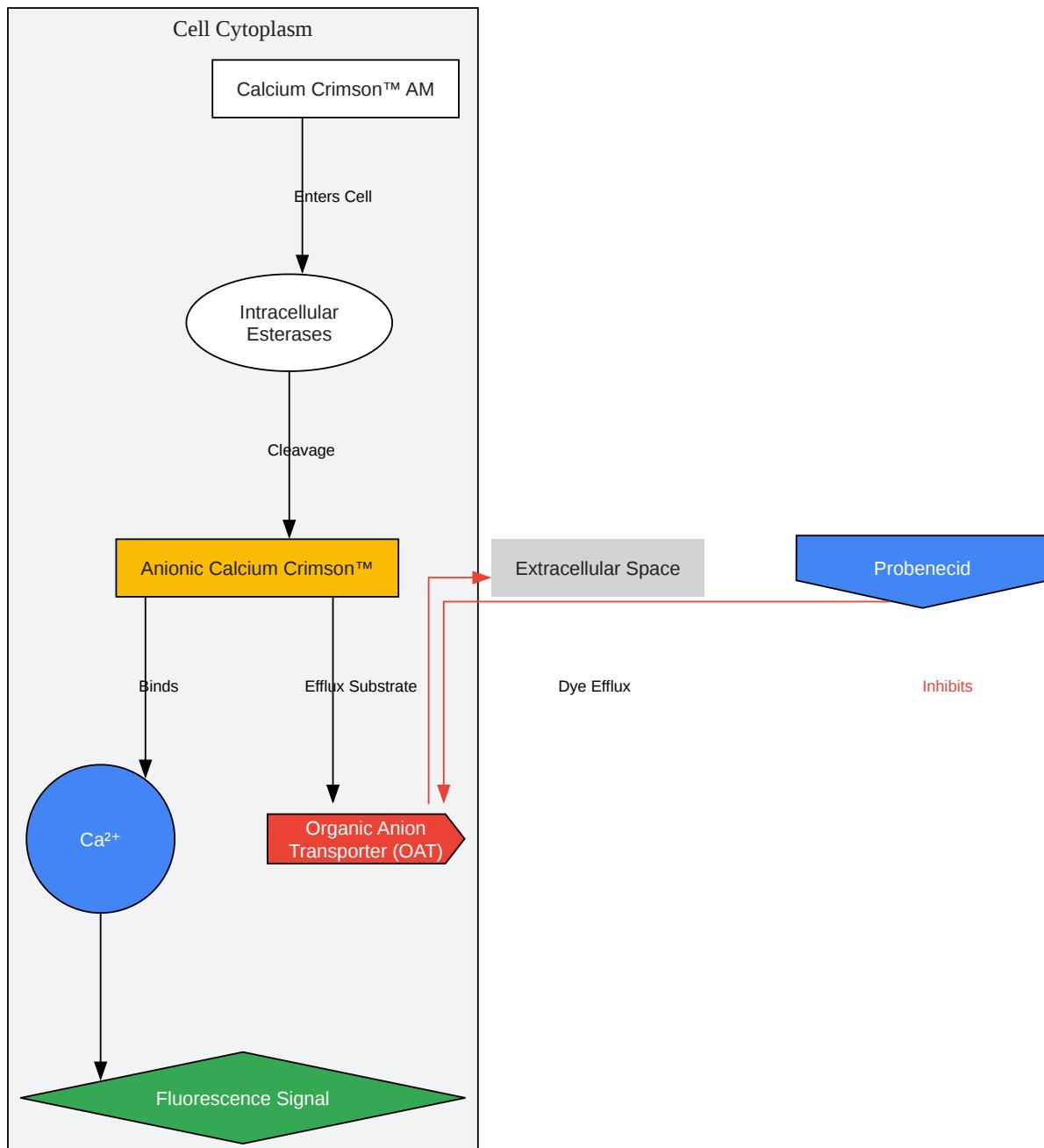
Cell Loading Protocol with Probenecid

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

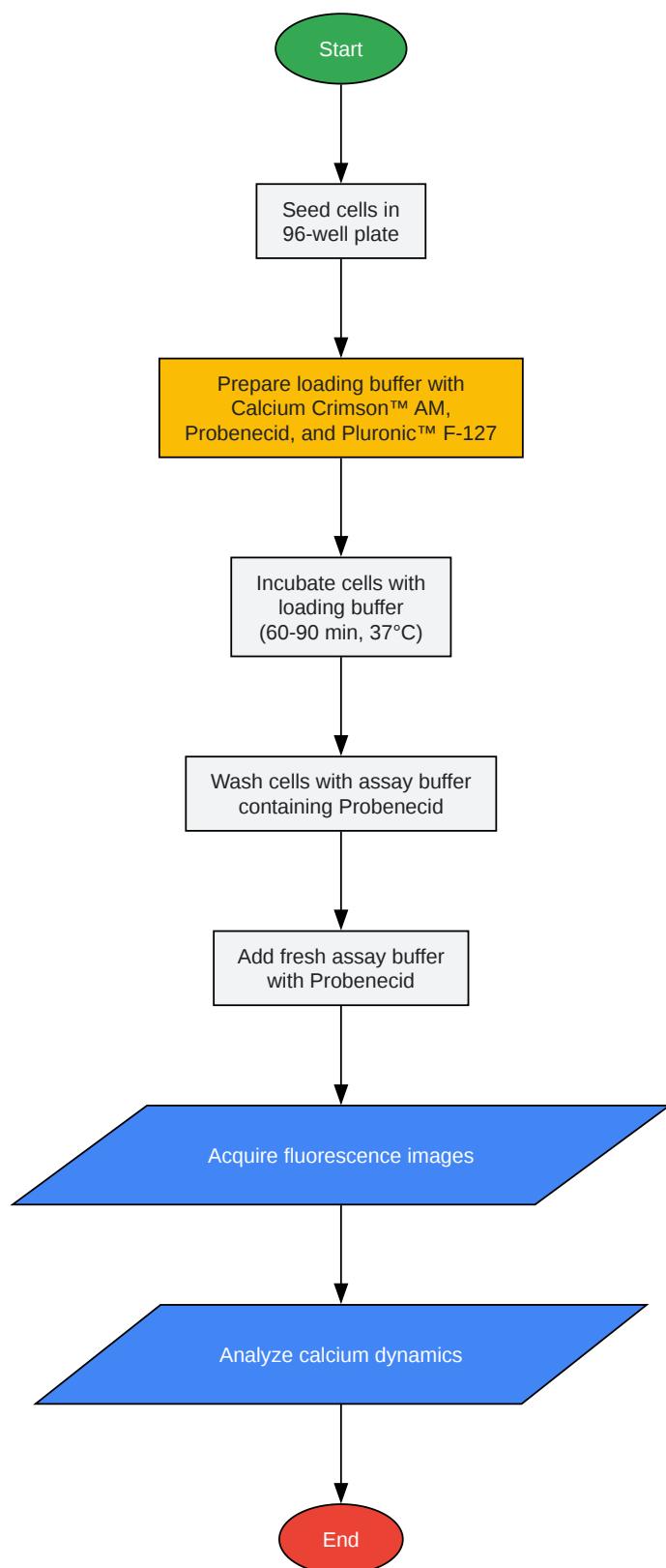
- Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plate) and culture overnight to allow for attachment.
- Prepare Loading Buffer:
 - For a final concentration of 5 μ M **Calcium Crimson™** and 2.5 mM probenecid:
 - To your assay buffer, add the **Calcium Crimson™** AM stock solution to a final concentration of 5 μ M.
 - Add the 250 mM probenecid stock solution to a final concentration of 2.5 mM.
 - To aid in dye solubilization, add Pluronic™ F-127 to a final concentration of 0.02-0.04%.
 - Vortex the loading buffer thoroughly.
- Dye Loading:
 - Remove the culture medium from the cells.
 - Add the prepared loading buffer to the cells.
 - Incubate for 60-90 minutes at 37°C. Some cell types may benefit from a longer incubation at a lower temperature (e.g., room temperature) to reduce dye compartmentalization.^[8]
- Washing:

- Remove the loading buffer.
- Wash the cells 2-3 times with assay buffer containing 2.5 mM probenecid to remove extracellular dye.
- Imaging:
 - Add fresh assay buffer containing 2.5 mM probenecid to the cells.
 - Proceed with fluorescence imaging using appropriate excitation and emission wavelengths for **Calcium Crimson™** (Excitation max: ~589 nm, Emission max: ~609 nm).

Visualizations

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Caption: Mechanism of Probenecid-mediated dye retention.



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Caption: Experimental workflow for **Calcium Crimson™** loading with Probenecid.

Considerations and Troubleshooting

- Cell-Type Dependence: The activity of organic anion transporters varies significantly between cell types.[1][3] Cell lines like CHO and HeLa are known to have high transporter activity and will likely benefit greatly from the use of probenecid. For cell types with low OAT activity, the use of probenecid may not be necessary.
- Probenecid Toxicity: While generally well-tolerated for the duration of a typical calcium imaging experiment, prolonged exposure to high concentrations of probenecid can be toxic to some cells.[1] If cytotoxicity is a concern, it is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of probenecid for your specific cell type.
- Compartmentalization: **Calcium Crimson™**, being a zwitterionic dye, can be susceptible to compartmentalization within organelles.[8] Lowering the loading temperature and incubation time may help to minimize this effect.
- Off-Target Effects: Probenecid can have off-target effects, including the inhibition of pannexin-1 channels, which could potentially influence calcium signaling in some experimental systems.[9] It is important to consider these potential effects when interpreting data.
- Alternative Dyes: For long-term studies or in cell lines that are particularly sensitive to probenecid, consider using newer generation calcium indicators that have been specifically designed for improved intracellular retention and do not require the use of probenecid.[1][4][10][11]

By following these guidelines and protocols, researchers can effectively utilize probenecid to enhance the performance of **Calcium Crimson™** and obtain more reliable and reproducible data in their intracellular calcium studies.

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